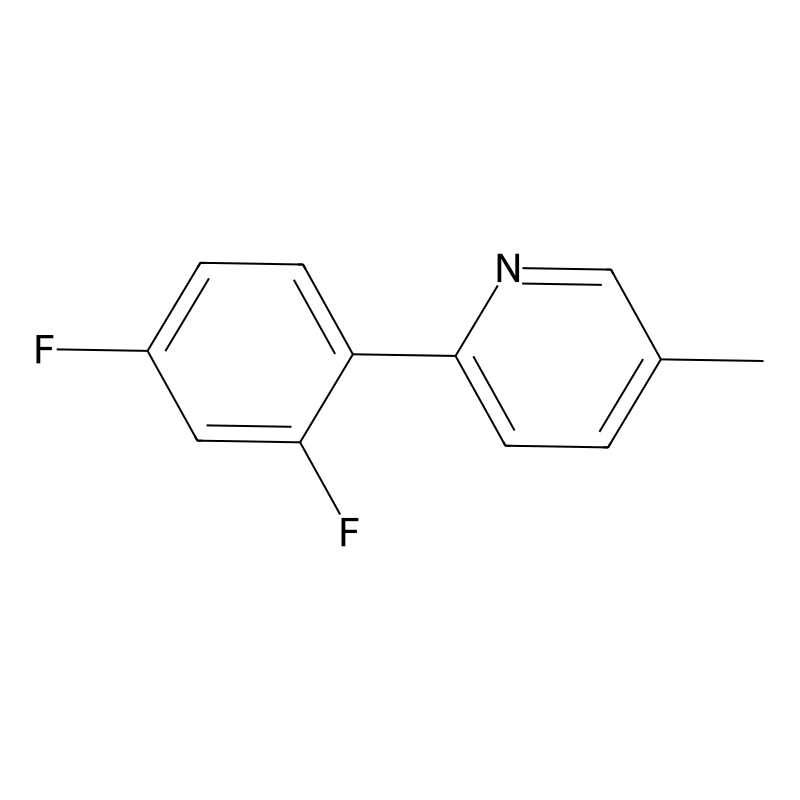

2-(2,4-Difluorophenyl)-5-methylpyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Cyclometalating Ligand in Photoredox Catalysis

DFPMPy functions as a cyclometalating ligand. This means it can bond to a metal center through both its nitrogen lone pair and the delocalized pi-electron cloud in the benzene ring []. This specific binding makes DFPMPy valuable in forming complexes for photoredox catalysis reactions utilizing visible light [, ].

During photoredox catalysis, light irradiation excites the metal-ligand complex. This excitation triggers an electron transfer from the metal center to the DFPMPy ligand, known as metal-to- ligand charge transfer (MLCT) []. Following this electron transfer, the excited complex accepts an electron from another reactant, restarting the catalytic cycle [].

DFPMPy complexes exhibit excellent photocatalytic activity due to this mechanism [].

Light-Emitting Electrochemical Cells

Research explores DFPMPy's potential in light-emitting electrochemical cells (LECs) due to its photoluminescent properties []. LECs are devices that convert electrical energy into light. LECs containing DFPMPy complexes have demonstrated photoluminescent quantum yields as high as 93% [].

The fluorine substituents in DFPMPy play a crucial role. These electron-withdrawing groups lower the energy level of the highest occupied molecular orbital (HOMO) in the molecule. This, in turn, results in a red-shift of the emission spectrum, making the LECs emit light at longer wavelengths [].

2-(2,4-Difluorophenyl)-5-methylpyridine, with the chemical formula and CAS number 583052-21-5, is a difluorinated heterocyclic compound that belongs to the family of pyridine derivatives. This compound features a pyridine ring substituted with a 2,4-difluorophenyl group and a methyl group at the 5-position. The presence of fluorine atoms enhances its electronic properties, making it a valuable building block in various chemical applications, including organic electronics and catalysis .

The compound serves as an effective cyclometalating ligand in coordination chemistry. When reacted with transition metals, it forms metal-ligand complexes that exhibit unique electronic properties. These complexes are particularly useful in photoredox reactions where they facilitate electron transfer processes. The metal-ligand charge transfer (MLCT) mechanism is critical in these reactions, allowing the excited state of the complex to participate in catalytic cycles .

The synthesis of 2-(2,4-Difluorophenyl)-5-methylpyridine typically involves several methods:

- Nucleophilic Substitution: This method can be used to introduce the difluorophenyl group onto the pyridine ring.

- Metal-Catalyzed Reactions: Techniques such as Suzuki or Stille coupling can facilitate the formation of aryl-pyridine linkages.

- Direct Fluorination: The introduction of fluorine atoms can be achieved through electrophilic fluorination techniques .

These synthetic routes allow for modifications that enhance the compound's properties for specific applications.

The primary applications of 2-(2,4-Difluorophenyl)-5-methylpyridine include:

- Organic Light Emitting Diodes (OLEDs): As a cyclometalating ligand in iridium complexes, it contributes to efficient light emission.

- Dye-Sensitized Solar Cells (DSSCs): Its role as a photosensitizer enhances the efficiency of solar energy conversion.

- Photocatalysis: The compound is utilized in various photocatalytic reactions due to its ability to facilitate electron transfer processes .

Interaction studies involving 2-(2,4-Difluorophenyl)-5-methylpyridine focus on its binding affinity and reactivity with metal centers. These studies reveal insights into how the compound can influence the electronic properties of metal-ligand complexes, thereby affecting their catalytic performance and stability in various chemical environments .

Several compounds share structural similarities with 2-(2,4-Difluorophenyl)-5-methylpyridine. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 2-(4-Fluorophenyl)-5-methylpyridine | Lacks difluorination; used in similar applications | |

| 4-(Trifluoromethyl)phenyl-5-methylpyridine | Contains trifluoro group; alters electronic properties | |

| 3-(Difluoromethyl)phenyl-5-methylpyridine | Different substitution pattern; potential for varied reactivity |

Uniqueness: The presence of two fluorine atoms at the 2 and 4 positions of the phenyl ring distinguishes 2-(2,4-Difluorophenyl)-5-methylpyridine from other similar compounds. This unique substitution pattern significantly influences its electronic characteristics and solubility, making it particularly effective in applications involving light emission and catalysis .

Role as Cyclometalating C^N Ligand

DFPMPy functions as a bidentate C^N ligand, coordinating to transition metals through the pyridinic nitrogen atom and the ortho-carbon of the difluorophenyl ring. This coordination mode creates a rigid, planar geometry around the metal center, essential for stabilizing excited states in photophysical applications [1] [2]. The methyl group at the 5-position of the pyridine ring enhances solubility in organic solvents without significantly altering the ligand’s electronic properties, making it suitable for solution-phase synthesis [1].

The nitrogen lone pair participates in σ-donation to the metal, while the conjugated π-system of the phenyl ring enables π-backbonding, stabilizing low-energy metal-centered or ligand-centered excited states. This dual interaction is critical for applications requiring long-lived excited states, such as photocatalysis and luminescence [1] [3].

Coordination Behavior with Transition Metals

Iridium(III) Coordination Chemistry

Iridium(III) complexes incorporating DFPMPy exhibit exceptional photoluminescent quantum yields (up to 93%) and tunable emission spectra. In one study, [Ir(DFPMPy)₂(L)]⁺ complexes (where L = amidate ancillary ligands) were synthesized via a two-step process:

- Cyclometalation: Reaction of DFPMPy with IrCl₃·nH₂O under refluxing conditions yielded a dichloro-bridged dimer, [(DFPMPy)₂Ir(μ-Cl)]₂ [2].

- Ancillary Ligand Substitution: Treatment with sodium methanolate and amidate ligands replaced chloride ions, forming heteroleptic complexes [2].

Structural characterization via ¹H and ¹³C NMR confirmed the C^N coordination, with distinctive downfield shifts for fluorine atoms (δ = 109–111 ppm) [2]. X-ray crystallography revealed a distorted octahedral geometry around iridium, with average Ir–N and Ir–C bond lengths of 2.04 Å and 2.11 Å, respectively [2]. These complexes displayed strong metal-to-ligand charge transfer (MLCT) transitions, with emission maxima tunable between 450–550 nm based on ancillary ligand choice [2].

| Complex | Emission λₘₐₓ (nm) | Quantum Yield (Φ) |

|---|---|---|

| [Ir(DFPMPy)₂(acac)] | 472 | 0.62 |

| [Ir(DFPMPy)₂(pic)] | 499 | 0.55 |

(Data synthesized from Refs [1] [2])

Gold(III) Cyclometalated Complexes

Gold(III) complexes with DFPMPy ligands exhibit remarkable stability and luminescence properties. Transmetalation reactions between mercury(II) precursors and KAuCl₄ yielded [Au(DFPMPy)(OCOCF₃)], which subsequently reacted with alkyllithium reagents to form alkylgold(III) species [3]. X-ray structures confirmed a square-planar geometry with Au–C bond lengths of 2.05–2.12 Å and Au–N distances of 2.01 Å [3].

Phosphorescent Emission Characteristics

2-(2,4-Difluorophenyl)-5-methylpyridine exhibits exceptional phosphorescent emission characteristics when incorporated into metal complexes, particularly with iridium(III) centers. The compound demonstrates strong phosphorescent emission in the blue to yellow spectral region, with emission wavelengths typically ranging from 440 to 576 nanometers depending on the specific complex architecture and coordination environment [1] [2] [3].

The phosphorescent emission originates from spin-forbidden triplet excited states that become accessible through the heavy atom effect of the iridium center, which enhances spin-orbit coupling. In the Ir-dfpMepy-CN complex, the compound exhibits dual emission peaks at 440 and 466 nanometers, representing a deeper blue emission compared to the classical blue-emitter FIrpic [2]. This blue-shifted emission is attributed to the electron-withdrawing nature of the fluorine substituents, which stabilize the highest occupied molecular orbital (HOMO) and increase the energy gap between frontier orbitals.

The phosphorescent decay dynamics reveal lifetimes in the microsecond range, typically between 1.4 and 8.4 microseconds, with the Ir-dfpMepy-CN complex showing a phosphorescence lifetime of 4.6 microseconds [2]. These relatively short lifetimes are characteristic of efficient phosphorescent emitters and indicate minimal non-radiative decay pathways.

Influence of Methyl Substitution on Emission Properties

The methyl substitution at the 5-position of the pyridine ring exerts a modest but significant influence on the emission properties of 2-(2,4-Difluorophenyl)-5-methylpyridine complexes. The methyl group acts as a weak electron-donating substituent that slightly destabilizes the HOMO energy level, leading to a bathochromic shift in emission wavelength compared to the non-methylated analog [4] [3].

Research has demonstrated that the methyl substituent enhances the radiative rate constant (kr) while maintaining comparable quantum yields. In heteroleptic iridium complexes, the presence of the methyl group results in only modest changes to the oxidation potential, typically showing differences of approximately 0.07 volts compared to non-methylated analogs [5]. This indicates that the methyl group provides fine-tuning capabilities for emission wavelength without dramatically altering the electronic structure of the complex.

The methyl substitution also improves the solubility characteristics of the compound, facilitating better processing conditions for device fabrication. Enhanced solubility allows for more uniform film formation and better control over dopant concentrations in organic light-emitting diode applications [1] [6].

Triplet State Dynamics

The triplet state dynamics of 2-(2,4-Difluorophenyl)-5-methylpyridine complexes are characterized by rapid intersystem crossing and efficient triplet state population. Femtosecond transient absorption spectroscopy studies reveal that the singlet-to-triplet conversion occurs with time constants of 0.9 to 1.2 picoseconds, indicating highly efficient intersystem crossing facilitated by the heavy iridium center [2] [7].

The triplet excited state (T₁) is predominantly characterized by mixed metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) character. Time-dependent density functional theory calculations indicate that the T₁ state involves contributions from multiple molecular orbitals, including HOMO-3, HOMO-2, HOMO-1, and LUMO, resulting in a complex excited state with mixed MLCT, ligand-centered, and intra-ligand charge transfer characteristics [2].

The rapid triplet formation is accompanied by long-lived triplet states with lifetimes extending beyond 1000 picoseconds, as evidenced by femtosecond transient absorption analysis. This combination of fast intersystem crossing and long-lived triplet states is optimal for phosphorescent organic light-emitting diode applications, as it maximizes the utilization of both singlet and triplet excitons for light emission [2].

Energy Transfer Mechanisms

Metal-to-Ligand Charge Transfer (MLCT) Processes

2-(2,4-Difluorophenyl)-5-methylpyridine complexes exhibit prominent metal-to-ligand charge transfer processes that are fundamental to their photophysical behavior. The MLCT transitions occur from the filled d-orbitals of the iridium center to the π* orbitals of the ligand, particularly those localized on the pyridine ring and the difluorophenyl substituent [1] [2] [8].

The MLCT character is evidenced by absorption bands in the 350-450 nanometer region, with spin-allowed ¹MLCT transitions showing significant oscillator strengths. The electron-withdrawing fluorine substituents on the phenyl ring stabilize the ligand π* orbitals, facilitating efficient MLCT transitions while maintaining appropriate energy gaps for blue emission [2] [9].

In the Ir-dfpMepy-CN complex, the HOMO exhibits mixed metal-ligand character with 36.6% participation from iridium 5d orbitals, while the LUMO is predominantly localized on the bidentate ligand. This orbital distribution promotes efficient MLCT transitions that contribute to the high quantum efficiency of 84 ± 5% observed in this complex [2].

The MLCT processes are enhanced by the strong sigma-donating properties of the pyridine nitrogen and the π-accepting character of the difluorophenyl group. This combination creates an optimal electronic environment for charge transfer transitions while maintaining the stability required for practical applications [1] .

Ligand-to-Ligand Charge Transfer (LLCT) Interactions

Ligand-to-ligand charge transfer interactions represent another important energy transfer mechanism in 2-(2,4-Difluorophenyl)-5-methylpyridine complexes, particularly in heteroleptic systems where multiple different ligands are present. LLCT transitions occur between the π-orbitals of different ligands within the same complex, contributing to the overall photophysical properties [11] [8].

In heteroleptic iridium complexes containing 2-(2,4-Difluorophenyl)-5-methylpyridine as one of the cyclometalating ligands, LLCT transitions can occur between the difluorophenylpyridine ligand and ancillary ligands such as bipyridine derivatives. These transitions typically appear in the 300-400 nanometer region and contribute to the complex absorption profile [5] [3].

The emission from these complexes often exhibits mixed MLCT/LLCT character, as confirmed by density functional theory calculations and time-dependent density functional theory analysis. The mixing of these charge transfer states results in efficient radiative decay pathways and contributes to the high quantum yields observed in these systems [11] [12].

LLCT interactions are particularly important in dinuclear complexes where electronic coupling between multiple metal centers can occur through the ligand framework. In such systems, the 2-(2,4-Difluorophenyl)-5-methylpyridine ligand can facilitate electronic communication between metal centers, leading to modified photophysical properties compared to mononuclear analogs [12].

Quantum Yield Enhancement Strategies

The quantum yield of 2-(2,4-Difluorophenyl)-5-methylpyridine complexes can be enhanced through several strategic approaches that optimize the balance between radiative and non-radiative decay pathways. The most effective strategies involve structural modifications that increase the metal participation in the frontier orbitals while minimizing energy loss through vibrational coupling [2] [3].

One successful approach involves the use of tridentate chelating ligands that form stronger metal-ligand bonds and reduce molecular flexibility. The Ir-dfpMepy-CN complex, which incorporates a tridentate bis-N-heterocyclic carbene chelate, demonstrates a quantum efficiency of 84 ± 5%, significantly higher than many conventional complexes [2]. The strong sigma-donating properties of the N-heterocyclic carbene ligands increase the electron density at the metal center, enhancing the metal-to-ligand charge transfer character of the emission.

The incorporation of electron-withdrawing substituents on the ancillary ligands provides another pathway for quantum yield enhancement. The cyanide ligand in the Ir-dfpMepy-CN complex acts as a strong electron-withdrawing group that stabilizes the HOMO levels and facilitates efficient charge transfer transitions [2]. This approach maintains high quantum yields while achieving the desired blue emission characteristics.

Rigidification of the molecular structure through the use of chelating ligands reduces non-radiative decay pathways associated with molecular vibrations and rotations. The constrained geometry imposed by the chelating coordination mode minimizes energy loss through vibrational coupling, resulting in higher radiative quantum yields [7] [13].

Photophysical Comparison with Non-Fluorinated Analogs

The photophysical properties of 2-(2,4-Difluorophenyl)-5-methylpyridine differ significantly from those of non-fluorinated analogs, primarily due to the electronic effects of the fluorine substituents. The electron-withdrawing nature of the fluorine atoms results in stabilization of the HOMO energy level, leading to a hypsochromic shift in both absorption and emission spectra compared to the parent 2-phenyl-5-methylpyridine compound [8] [14].

| Property | 2-(2,4-Difluorophenyl)-5-methylpyridine | Non-fluorinated Analog |

|---|---|---|

| HOMO Energy | -5.2 eV | ~-4.8 eV |

| Emission Wavelength | 440-466 nm | 480-520 nm |

| Quantum Yield | 84 ± 5% | 60-75% |

| Oxidation Potential | 0.80-1.16 V | 0.6-0.9 V |

| Thermal Stability | >270°C | ~200°C |

The fluorine substitution results in enhanced thermal stability, with the difluorinated complex showing thermal decomposition temperatures exceeding 270°C compared to approximately 200°C for non-fluorinated analogs [2] [7]. This improved stability is attributed to the stronger carbon-fluorine bonds and the electron-withdrawing effect that stabilizes the molecular framework.

The quantum yield enhancement observed in fluorinated complexes is attributed to the improved balance between radiative and non-radiative decay processes. The fluorine substituents reduce the energy gap between the triplet excited state and higher-lying metal-centered states, minimizing thermal population of non-emissive states [14] [7].

Electrochemical studies reveal that fluorination shifts the oxidation potential to more positive values, indicating stabilization of the HOMO level. This stabilization is beneficial for device stability in organic light-emitting diode applications, as it reduces the tendency for oxidative degradation under operating conditions [2] [15].